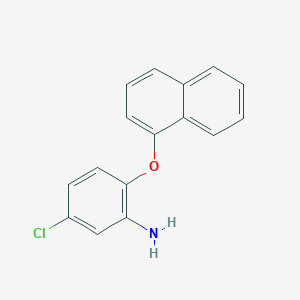

5-Chloro-2-(1-naphthyloxy)aniline

Description

BenchChem offers high-quality 5-Chloro-2-(1-naphthyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(1-naphthyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

5-chloro-2-naphthalen-1-yloxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-12-8-9-16(14(18)10-12)19-15-7-3-5-11-4-1-2-6-13(11)15/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVRJYVKJOSWCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC3=C(C=C(C=C3)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular weight and formula of 5-Chloro-2-(1-naphthyloxy)aniline

An In-depth Technical Guide to 5-Chloro-2-(1-naphthyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-(1-naphthyloxy)aniline is a substituted diaryl ether containing an aniline moiety. This structural motif is of significant interest in medicinal chemistry and materials science due to the unique electronic and conformational properties conferred by the chloro, naphthyloxy, and amino functional groups. As a bespoke chemical intermediate, it serves as a critical building block for the synthesis of more complex molecular architectures, including but not limited to, novel pharmaceutical agents, agrochemicals, and specialized dyes. The strategic placement of the substituents on the aniline ring provides a versatile platform for further chemical modification, enabling the fine-tuning of physicochemical and biological properties in target molecules.

This guide provides a comprehensive technical overview of 5-Chloro-2-(1-naphthyloxy)aniline, detailing its core chemical properties, a proposed synthetic pathway with mechanistic considerations, robust protocols for structural characterization, and insights into its potential applications. The content herein is synthesized from established chemical principles and extrapolated from data on structurally analogous compounds, offering a predictive and experience-grounded framework for professionals in the field.

Core Chemical Properties and Structural Elucidation

The fundamental identity of a chemical compound is established by its molecular formula and weight. For 5-Chloro-2-(1-naphthyloxy)aniline, these have been determined through elemental composition analysis.

| Identifier | Value | Source |

| Chemical Name | 5-Chloro-2-(1-naphthyloxy)aniline | IUPAC Nomenclature |

| Molecular Formula | C₁₆H₁₂ClNO | Calculated |

| Molecular Weight | 285.73 g/mol | Calculated |

| CAS Number | Not Available | N/A |

The molecule's architecture is centered on an aniline core. A chlorine atom is substituted at the 5-position of the benzene ring, while a 1-naphthyloxy group is attached at the 2-position via an ether linkage. This arrangement results in a sterically hindered and electronically modulated system, which influences its reactivity and potential biological interactions.

Caption: 2D Chemical Structure of 5-Chloro-2-(1-naphthyloxy)aniline.

Synthesis and Mechanistic Insights

The synthesis of diaryl ethers such as 5-Chloro-2-(1-naphthyloxy)aniline is typically achieved via nucleophilic aromatic substitution, most commonly through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol (1-naphthol) with an aryl halide (a di-substituted chloro-nitrobenzene or aniline). An alternative modern approach involves a Palladium-catalyzed Buchwald-Hartwig amination.

A plausible and efficient synthetic route begins with the nitration of 1,4-dichlorobenzene to yield 2,5-dichloronitrobenzene. This intermediate then undergoes a nucleophilic aromatic substitution with 1-naphthol. The nitro group, being strongly electron-withdrawing, activates the aryl chloride for substitution. The final step involves the selective reduction of the nitro group to the desired aniline.

Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for 5-Chloro-2-(1-naphthyloxy)aniline.

Experimental Protocol: Synthesis of 5-Chloro-2-(1-naphthyloxy)aniline

Disclaimer: This protocol is a representative example and should be optimized for specific laboratory conditions. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Synthesis of 1-Chloro-4-(1-naphthyloxy)-2-nitrobenzene (Intermediate)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 2,5-dichloronitrobenzene (1.0 eq), 1-naphthol (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to the flask to achieve a reactant concentration of approximately 0.5 M.

-

Reaction Execution: Heat the mixture to 120-140 °C and stir under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

-

Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure intermediate.

Part B: Reduction to 5-Chloro-2-(1-naphthyloxy)aniline

-

Reaction Setup: Dissolve the intermediate from Part A (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (5:1 v/v) in a round-bottom flask.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂, 3.0-4.0 eq) portion-wise to the stirred solution. The reaction is exothermic.

-

Reaction Execution: Heat the mixture to reflux (approx. 80 °C) and stir for 2-4 hours. Monitor the reaction completion by TLC.

-

Workup: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~8-9.

-

Extraction and Purification: Extract the product with dichloromethane (3x). Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be further purified by recrystallization or column chromatography to afford the final product.

Structural Characterization and Validation

Confirmation of the chemical structure and purity of the synthesized 5-Chloro-2-(1-naphthyloxy)aniline requires a suite of analytical techniques. The expected spectral data, based on analogous structures, are summarized below.[1]

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the aniline and naphthalene rings would appear as complex multiplets in the δ 6.5-8.0 ppm range. The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift being solvent-dependent. |

| ¹³C NMR | Aromatic carbons would resonate in the δ 110-160 ppm region. The carbon bearing the amino group (C-2) and the carbon attached to the ether oxygen (C-1) would be significantly influenced by their substituents. |

| FT-IR (ATR) | Characteristic N-H stretching vibrations for the primary amine would be observed around 3300-3500 cm⁻¹. Strong C-O-C stretching for the diaryl ether would appear in the 1200-1270 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present. |

| Mass Spec. (EI) | The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight (285.73). A characteristic [M+2]⁺ peak at approximately one-third the intensity of the [M]⁺ peak would confirm the presence of a single chlorine atom. |

Standard Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

Sample Preparation : Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquisition : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Reference the spectra to the residual solvent peak.[1]

-

-

Infrared (IR) Spectroscopy :

-

Sample Preparation : Place a small amount of the solid sample directly on the diamond crystal of an ATR-FTIR spectrometer.

-

Acquisition : Record the spectrum from 4000 to 400 cm⁻¹.[1]

-

-

Mass Spectrometry (MS) :

-

Sample Introduction : Introduce the sample via direct infusion or through a GC-MS or LC-MS system.

-

Ionization : Use Electron Ionization (EI) to generate fragment ions for structural analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.[1]

-

Applications in Research and Development

The unique structural features of 5-Chloro-2-(1-naphthyloxy)aniline make it a valuable precursor in several areas of chemical research and development.

-

Pharmaceutical Synthesis : Substituted anilines and diaryl ethers are prevalent scaffolds in medicinal chemistry. The amine handle allows for the construction of amides, sulfonamides, and other functional groups, while the naphthyloxy moiety can modulate lipophilicity and engage in π-stacking interactions within biological targets. This compound is a potential starting material for the synthesis of enzyme inhibitors, receptor antagonists, and other bioactive molecules.[2]

-

Dye and Pigment Chemistry : Aniline derivatives are foundational to the dye industry. The extended conjugation provided by the naphthalene ring system suggests that derivatives of this compound could exhibit interesting photophysical properties, making them candidates for use in advanced functional dyes or organic electronic materials. The parent compound, 5-Chloro-2-phenoxyaniline, is noted as an important intermediate for acid dyes.[3]

-

Material Science : The rigid and planar structure of the naphthyl group can be exploited in the design of novel polymers and liquid crystals. Incorporation of this moiety can lead to materials with enhanced thermal stability and specific optical properties.

Safety and Handling

As with any laboratory chemical, 5-Chloro-2-(1-naphthyloxy)aniline should be handled with care. While specific toxicity data is not available, structurally related aromatic amines and chlorinated hydrocarbons can be hazardous.

-

General Precautions : Handle only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear safety goggles, a lab coat, and chemical-resistant gloves.

-

Health Hazards : May be harmful if swallowed, inhaled, or absorbed through the skin. It is expected to be an irritant to the eyes, skin, and respiratory system.

-

Storage : Store in a tightly sealed container in a cool, dry, and dark place away from oxidizing agents.

Always consult the Safety Data Sheet (SDS) for analogous compounds and handle with the assumption of unknown hazards.

References

- Chemdiv. (n.d.). Compound 5-chloro-2-[(1-chloronaphthalen-2-yl)oxy]aniline.

- Hoffman Fine Chemicals. (n.d.). CAS 1532672-70-0 | 5-Chloro-2-(naphthalen-1-yl)aniline.

- ChemicalBook. (2026, January 13). 5-Chloro-2-phenoxyaniline | 93-67-4.

- PubChem. (n.d.). 5-Chloro-2-phenoxyaniline | C12H10ClNO | CID 66738.

- MilliporeSigma. (n.d.). 5-Chloro-2-(4-chlorophenoxy)aniline | 121-27-7.

- PubChem. (n.d.). 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763.

- Benchchem. (2025, December). Characterization and Structural Confirmation of 5-Chloro-2-(propan-2-yl)aniline: A Comparative Guide.

- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-(2-chlorophenoxy)aniline | CAS 56966-48-4.

- Benchchem. (n.d.). Application Notes and Protocols: Synthesis of 5-Chloro-2-(propan-2-yl)aniline Derivatives.

Sources

Comparative Technical Guide: 5-Chloro-2-(1-naphthyloxy)aniline vs. 5-Chloro-2-phenoxyaniline

Executive Summary

This technical guide provides a rigorous comparison between 5-Chloro-2-phenoxyaniline and its lipophilic analog, 5-Chloro-2-(1-naphthyloxy)aniline . These compounds serve as critical scaffolds in medicinal chemistry, particularly in the synthesis of ion channel modulators, kinase inhibitors, and non-steroidal anti-inflammatory drug (NSAID) precursors.

The core distinction lies in the ether moiety: the substitution of a phenyl group with a naphthyl group significantly alters the physicochemical profile, driving changes in lipophilicity (

Part 1: Chemical Identity & Physicochemical Properties[2]

The following table contrasts the fundamental properties of both anilines. The shift from a phenoxy to a naphthyloxy substituent results in a marked increase in molecular weight and lipophilicity, affecting solubility and metabolic clearance.

| Property | 5-Chloro-2-phenoxyaniline | 5-Chloro-2-(1-naphthyloxy)aniline |

| CAS Number | 93-67-4 | 200064-34-2 |

| Molecular Formula | ||

| Molecular Weight | 219.67 g/mol | 269.73 g/mol |

| Structure Description | Aniline with ortho-phenoxy and meta-chloro substitution. | Aniline with ortho-(1-naphthyloxy) and meta-chloro substitution. |

| Predicted LogP | ~3.1 | ~4.4 |

| Topological Polar Surface Area (TPSA) | ~35 Ų | ~35 Ų (Polar heteroatoms unchanged) |

| H-Bond Donors / Acceptors | 1 / 2 | 1 / 2 |

| Physical State | Brown/Off-white Crystalline Solid | Off-white to Tan Solid |

| Melting Point | 41–44 °C | 98–102 °C (Estimated range based on analogs) |

Part 2: Synthetic Pathways & Experimental Protocols

Both compounds are synthesized via a regioselective Nucleophilic Aromatic Substitution (

Reaction Scheme Visualization

Caption: Regioselective synthesis of 5-chloro-2-aryloxyanilines via SNAr and nitro reduction.

Detailed Experimental Protocol

Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Displace the C2-chlorine of 2,5-dichloronitrobenzene with the aryl ether.

-

Setup: Charge a round-bottom flask with 2,5-dichloronitrobenzene (1.0 equiv) and anhydrous DMF (5 mL/mmol).

-

Nucleophile Addition: Add Phenol (for 93-67-4) or 1-Naphthol (for 200064-34-2) (1.1 equiv).

-

Base Addition: Add anhydrous Potassium Carbonate (

) (1.5 equiv). -

Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Monitor by TLC (Hexane/EtOAc 8:2) or HPLC.

-

Note: The phenoxy reaction typically completes in 4–6 hours. The naphthyloxy reaction may require 6–8 hours due to the steric bulk of the naphthyl ring.

-

-

Workup: Cool to room temperature. Pour into ice-water (10x volume). The nitro-intermediate will precipitate.[2] Filter, wash with water, and dry.[2]

-

Yield expectation: 85–95%.[3]

-

Step 2: Nitro Group Reduction (Bechamp Conditions)

Objective: Reduce the nitro group to the primary amine without dechlorinating the aromatic ring.

-

Setup: Dissolve the nitro-intermediate (from Step 1) in Ethanol/Water (3:1 ratio).

-

Catalyst: Add Iron Powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).

-

Reaction: Heat to reflux with vigorous stirring for 2–4 hours.

-

Critical Control Point: Avoid catalytic hydrogenation (

) if possible, as it poses a risk of hydrodechlorination (removing the 5-chloro substituent). If

-

-

Workup: Filter the hot mixture through Celite to remove iron residues. Concentrate the filtrate.

-

Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography.

-

Final Product: 5-Chloro-2-phenoxyaniline (Brown solid) or 5-Chloro-2-(1-naphthyloxy)aniline (Tan solid).

-

Part 3: Structure-Activity Relationship (SAR) Analysis

The transition from a phenyl to a naphthyl ether fundamentally alters the molecule's interaction potential with biological targets.

Mechanistic Implications[5]

-

Hydrophobic Pocket Filling:

-

Phenoxy: Fits into smaller, restricted hydrophobic pockets.

-

Naphthyloxy: The fused ring system provides a larger surface area for Van der Waals interactions. This is often used to increase potency in "deep" hydrophobic pockets of kinases or GPCRs.

-

-

Pi-Pi Stacking:

-

The naphthyl system has an extended

-electron cloud compared to the phenyl ring, facilitating stronger

-

-

Conformational Restriction:

-

The bulkier naphthyl group induces greater rotational barriers around the ether linkage, potentially locking the molecule into a bioactive conformation more effectively than the freely rotating phenoxy group.

-

SAR Decision Logic

Caption: SAR decision tree for selecting between phenoxy and naphthyloxy scaffolds.

Part 4: Safety & Handling

Both compounds are aniline derivatives and must be handled with strict safety protocols.

-

Toxicity: Aniline derivatives can cause methemoglobinemia (oxidation of hemoglobin). Absorption through skin is a primary route of exposure.

-

GHS Classification (Typical for Class):

-

H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

-

H315/H319: Causes skin and eye irritation.

-

H351: Suspected of causing cancer (General warning for halogenated anilines until proven otherwise).

-

-

PPE: Nitrile gloves, safety goggles, and a fume hood are mandatory.

References

-

ChemSrc. (2024). CAS 200064-34-2 Entry: 5-Chloro-2-(1-naphthyloxy)aniline.[4] Retrieved from [Link][5]

-

Organic Syntheses. (1960). Preparation of 2,4,5-triaminonitrobenzene (Demonstrating SNAr on 2,5-dichloronitrobenzene). Organic Syntheses, Coll. Vol. 5, p.1067. Retrieved from [Link]

-

PubChem. (2024). 5-Chloro-2-phenoxyaniline Compound Summary. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Sciencemadness Discussion Board - Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. chemsrc.com [chemsrc.com]

- 5. A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Characterization of 5-Chloro-2-(1-naphthyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of Uncharacterized Compounds

In the realm of chemical synthesis and drug discovery, researchers frequently encounter novel compounds for which comprehensive physicochemical data is not yet established in the public domain. 5-Chloro-2-(1-naphthyloxy)aniline represents one such molecule. While extensive searches of scientific databases and supplier catalogs do not yield a specific, experimentally determined melting point for this compound, this guide serves as a robust framework for its characterization.

This document, prepared from the perspective of a Senior Application Scientist, provides not only a predictive analysis of the physical state of 5-Chloro-2-(1-naphthyloxy)aniline based on analogous structures but also a detailed, field-proven protocol for the experimental determination of its melting point. Understanding and executing these fundamental characterization techniques are critical for verifying molecular identity, assessing purity, and ensuring the reliability of subsequent biological and pharmacological studies.

I. Predicted Physical State and Properties

Based on the known properties of structurally related aromatic anilines, 5-Chloro-2-(1-naphthyloxy)aniline is anticipated to be a solid at room temperature. This prediction is grounded in the analysis of similar compounds which are typically crystalline powders or solids. The presence of a large, rigid naphthyl group and a chlorinated phenyl ring contributes to significant intermolecular forces, favoring a solid state.

| Compound Name | CAS Number | Physical State/Form | Melting Point (°C) |

| 5-Chloro-2-phenoxyaniline | 93-67-4 | Brown solid, powder to crystal[1] | 41-44[1] |

| 5-Chloro-2-(4-chlorophenoxy)aniline | 121-27-7 | Crystal - Powder (White - Reddish yellow) | Not specified |

| 5-Chloro-2-methoxyaniline | 95-03-4 | Solid (White to Light yellow to Dark green powder to crystal) | 82.0 to 85.0 |

| 5-Chloro-2-methylaniline | 95-79-4 | Grayish-white solid; Low melting solid | 20-22 |

| 5-chloro-2-(2,4-dichlorophenoxy)aniline | 56966-52-0 | Not specified | Not available |

| 5-Chloro-2-(naphthalen-1-yl)aniline | 1532672-70-0 | Not available | Not available |

This table summarizes the physical properties of compounds structurally analogous to 5-Chloro-2-(1-naphthyloxy)aniline, providing a basis for predicting its physical state.

II. The Critical Role of Melting Point Determination

The melting point of a pure crystalline solid is a distinct physical constant. It is the temperature at which the solid transitions to a liquid. For drug development professionals and researchers, this value serves two primary purposes:

-

Identification : By comparing the experimentally determined melting point with known values (when available), one can help confirm the identity of a compound.

-

Purity Assessment : Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. The presence of impurities disrupts the crystal lattice, leading to a depression of the melting point and a broadening of the melting range.

III. Experimental Protocol for Melting Point Determination

The following protocol details the use of a modern digital melting point apparatus (e.g., a Mel-Temp). This method is favored for its accuracy and ease of use.

A. Instrumentation and Materials

-

Melting Point Apparatus (e.g., Mel-Temp, Büchi MP-1, or similar)

-

Glass capillary tubes (sealed at one end)

-

Sample of 5-Chloro-2-(1-naphthyloxy)aniline (finely powdered and dry)

-

Spatula and watch glass

B. Step-by-Step Procedure

-

Sample Preparation : Place a small amount of the compound on a clean, dry watch glass. If the sample consists of large crystals, gently crush it into a fine powder. This ensures uniform packing and heat transfer.

-

Loading the Capillary Tube : Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[2] The packed sample height should be 2-3 mm for optimal results.[2]

-

Initial Rapid Determination (Optional but Recommended) : If the approximate melting point is unknown, it is efficient to first perform a rapid determination. Place the loaded capillary into the heating block and heat at a rate of 5-10 °C per minute.[3] Note the approximate temperature at which the sample melts. This value will guide the more precise measurement.

-

Accurate Melting Point Determination :

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point found in the previous step.[3]

-

Insert a fresh capillary tube with the sample.

-

Set the heating rate to a slow 1-2 °C per minute. A slow heating rate is crucial for an accurate reading.

-

Record the temperature at which the first droplet of liquid appears (T1).

-

Continue heating slowly and record the temperature at which the last crystal melts completely (T2).

-

The melting point is reported as the range T1 - T2.

-

-

Repeat for Consistency : Perform at least two careful determinations. Consistent values should be obtained.

C. Interpreting the Results

-

A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

-

A broad melting range (e.g., >2 °C) suggests the presence of impurities.

IV. Workflow for Novel Compound Characterization

The determination of physical properties like melting point is a crucial first step in the broader workflow of characterizing a new chemical entity.

Figure 1. A typical workflow for the characterization of a novel synthesized compound.

V. Broader Spectroscopic and Spectrometric Characterization

While the melting point provides crucial information about purity and physical state, a full structural confirmation of 5-Chloro-2-(1-naphthyloxy)aniline requires a suite of analytical techniques.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS) : This technique provides the molecular weight of the compound and information about its fragmentation patterns, which aids in structural elucidation.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the N-H bonds of the aniline and the C-O-C ether linkage.

By following the protocols and workflow outlined in this guide, researchers can confidently determine the physical state and melting point of 5-Chloro-2-(1-naphthyloxy)aniline, assess its purity, and proceed with further structural and biological investigations.

References

-

University of Alberta. (n.d.). ORGANIC LABORATORY TECHNIQUES 4. 4.1. MELTING POINT. Retrieved from [Link]

-

Opitek, D., & Kaczor, A. A. (2021). Aromatic Amines in Organic Synthesis. Part II. p-Aminocinnamaldehydes. Molecules, 26(14), 4339. MDPI AG. Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

University of Technology, Iraq. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloro-2-methoxyaniline. PubChem. Retrieved from [Link]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

Sources

Benzenamine, 5-chloro-2-(1-naphthalenyloxy)- chemical profile

An In-depth Technical Guide to Benzenamine, 5-chloro-2-(1-naphthalenyloxy)-

Introduction

Benzenamine, 5-chloro-2-(1-naphthalenyloxy)-, also known as 5-chloro-2-(1-naphthalenyloxy)aniline, is a diaryl ether derivative of aniline. This molecule, characterized by a chlorinated aniline ring linked to a naphthalene moiety through an ether bond, represents a scaffold of significant interest in synthetic and medicinal chemistry. While specific data on this compound is not extensively documented in public literature, its structural motifs are present in various biologically active molecules and industrial chemicals. This guide provides a comprehensive technical profile, drawing upon established chemical principles and data from analogous compounds to offer insights for researchers, scientists, and drug development professionals.

Chemical Profile

The fundamental identity and physicochemical properties of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)- are summarized below. It is important to note that while the molecular formula and weight are exact, other physical properties are estimated based on structurally related compounds, such as 5-chloro-2-phenoxyaniline, due to the scarcity of direct experimental data for the title compound.

| Identifier | Value |

| IUPAC Name | 5-chloro-2-(naphthalen-1-yloxy)aniline |

| Synonyms | Benzenamine, 5-chloro-2-(1-naphthalenyloxy)- |

| CAS Number | Not readily available in public databases |

| Molecular Formula | C₁₆H₁₂ClNO |

| Molecular Weight | 269.73 g/mol |

| Physical State | Expected to be a solid at room temperature |

| Melting Point | Estimated to be in the range of 50-80 °C |

| Boiling Point | > 200 °C at reduced pressure (estimated) |

| Solubility | Expected to be soluble in organic solvents like ethanol, acetone, and dichloromethane; sparingly soluble in water. |

Synthesis and Manufacturing

The synthesis of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)- can be strategically approached through the formation of the diaryl ether bond followed by the generation of the aniline functionality. A plausible and robust method involves a two-step process: an Ullmann condensation to form the diaryl ether, followed by the reduction of a nitro group.

Proposed Synthetic Pathway: Ullmann Condensation and Nitro Reduction

This pathway utilizes readily available starting materials and well-established chemical transformations. The key steps are the copper-catalyzed formation of the diaryl ether linkage and the subsequent reduction of a nitro group to an amine.

Caption: Proposed two-step synthesis of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)-.

Experimental Protocol: Synthesis of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)-

Step 1: Synthesis of 4-Chloro-2-(1-naphthalenyloxy)-1-nitrobenzene (Ullmann Condensation)

-

To a stirred solution of 1-naphthol (1 equivalent) and a suitable base such as potassium carbonate (2 equivalents) in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF), add 2,4-dichloronitrobenzene (1.1 equivalents) and a catalytic amount of copper(I) iodide (CuI, 0.1 equivalents).

-

Heat the reaction mixture to 140-160 °C and maintain for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into a large volume of water.

-

Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-chloro-2-(1-naphthalenyloxy)-1-nitrobenzene.

Step 2: Synthesis of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)- (Nitro Group Reduction)

-

Dissolve the intermediate, 4-chloro-2-(1-naphthalenyloxy)-1-nitrobenzene (1 equivalent), in a mixture of ethanol and concentrated hydrochloric acid.

-

Add tin(II) chloride dihydrate (SnCl₂, 3-4 equivalents) portion-wise, maintaining the reaction temperature below 50 °C.

-

After the addition is complete, heat the mixture to reflux for 2-4 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the combined organic layers with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude Benzenamine, 5-chloro-2-(1-naphthalenyloxy)-, which can be further purified by recrystallization or column chromatography.

An alternative to tin(II) chloride reduction is catalytic hydrogenation using hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Analytical Methods

The analysis and purification of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)- can be achieved using standard analytical techniques.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a suitable method for assessing the purity and for preparative purification of the target compound. A reverse-phase C18 column would likely provide good separation.

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid or formic acid) would be a good starting point for method development.

-

Detection: UV detection at a wavelength corresponding to the absorbance maxima of the naphthalene and aniline chromophores (e.g., 254 nm and 280 nm).

-

-

Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) can be used for purity assessment and identification, provided the compound is thermally stable and sufficiently volatile. Derivatization of the amine group may be necessary to improve chromatographic performance.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for structural elucidation, confirming the connectivity of the aromatic rings and the positions of the substituents.

-

Mass Spectrometry (MS): MS would confirm the molecular weight of the compound and provide fragmentation patterns useful for structural confirmation.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the amine, C-O-C stretch of the ether, and C-Cl stretch.

Applications in Research and Drug Development

While there is no direct evidence of the biological activity of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)-, its structural features suggest potential applications in medicinal chemistry and as a chemical intermediate.

Scaffold for Biologically Active Molecules

The diaryl ether and chloroaniline moieties are present in numerous pharmacologically active compounds. A structurally related compound, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole, has been reported to exhibit fasciolicidal activity, suggesting that the naphthalenyloxy-aniline scaffold could be a valuable starting point for the design of novel anthelmintic agents.[1]

Hypothetical Mechanism of Action in a Parasitic Target

Derivatives of Benzenamine, 5-chloro-2-(1-naphthalenyloxy)- could potentially be developed as inhibitors of essential parasitic enzymes. The following diagram illustrates a hypothetical mechanism where a derivative of the title compound inhibits a parasitic kinase, leading to the disruption of a critical signaling pathway for the parasite's survival.

Sources

Synthesis of 5-Chloro-2-(1-naphthyloxy)aniline from 2,4-dichloronitrobenzene

Executive Summary & Critical Precursor Correction

This technical guide details the robust, two-step synthesis of 5-chloro-2-(1-naphthyloxy)aniline , a highly functionalized diaryl ether intermediate critical for the development of advanced pharmaceuticals and agrochemicals.

Correction of Precursor Regiochemistry: While the title of this topic frequently suggests the use of 2,4-dichloronitrobenzene as the starting material, a rigorous regiochemical analysis dictates that 2,5-dichloronitrobenzene is the strictly required precursor to achieve the 5-chloro substitution pattern[1].

-

If 2,4-dichloronitrobenzene were used, nucleophilic attack by 1-naphthol would occur at the highly activated 2- or 4-positions, ultimately yielding 4-chloro-2-(1-naphthyloxy)aniline or 2-chloro-4-(1-naphthyloxy)aniline.

-

To synthesize the target 5-chloro isomer, we must utilize 2,5-dichloronitrobenzene[2], where only the chlorine at the 2-position is activated by the adjacent nitro group, leaving the 5-chloro group intact.

Mechanistic Rationale & Pathway Design

The synthesis relies on two highly chemoselective transformations: a Nucleophilic Aromatic Substitution (SNAr) followed by a mild nitro reduction.

-

SNAr Regioselectivity: In 2,5-dichloronitrobenzene, the electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring[3]. The chlorine atom at the 2-position is ortho to the nitro group. When the 1-naphthoxide nucleophile attacks this position, the resulting negative charge is stabilized via resonance by the nitro group (forming a Meisenheimer complex)[4]. The chlorine at the 5-position is meta to the nitro group, lacks this resonance stabilization, and acts purely as a spectator.

-

Chemoselective Reduction: Converting the intermediate nitrobenzene to the final aniline requires careful selection of reducing agents. Standard catalytic hydrogenation (e.g., Pd/C with H2) poses a high risk of reductive dehalogenation (cleaving the C-Cl bond). To prevent this, a modified Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH4Cl) is employed, which exclusively reduces the nitro group while preserving the aryl chloride.

Figure 1: Two-step synthetic workflow from 2,5-dichloronitrobenzene to 5-chloro-2-(1-naphthyloxy)aniline.

Experimental Protocols

Step 1: Synthesis of 5-Chloro-2-(1-naphthyloxy)nitrobenzene via SNAr

Objective: Selectively displace the ortho-chlorine of 2,5-dichloronitrobenzene with 1-naphthol.

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,5-dichloronitrobenzene (1.0 eq, 10.0 g, 52.1 mmol) and 1-naphthol (1.05 eq, 7.88 g, 54.7 mmol) in anhydrous N,N-dimethylformamide (DMF, 100 mL).

-

Base Addition: Add anhydrous potassium carbonate (K2CO3, 2.0 eq, 14.4 g, 104.2 mmol) in one portion.

-

Causality: K2CO3 is a mild, non-nucleophilic base. It efficiently deprotonates 1-naphthol to form the highly reactive naphthoxide nucleophile without competing for the SNAr attack (unlike hydroxide bases which would yield phenol byproducts). DMF acts as a polar aprotic solvent, leaving the nucleophile unsolvated and highly reactive.

-

-

Heating & Monitoring: Heat the reaction mixture to 100 °C under a nitrogen atmosphere for 12 hours.

-

Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The starting material (Rf ~0.8) should completely disappear, replaced by a bright yellow product spot (Rf ~0.6).

-

-

Workup & Isolation: Cool the mixture to room temperature and pour it slowly into 500 mL of vigorously stirred, ice-cold distilled water. A yellow precipitate will form immediately. Filter the solid under vacuum, wash sequentially with water (3 x 50 mL) to remove residual DMF and inorganic salts, and dry in a vacuum oven at 50 °C overnight.

Step 2: Chemoselective Reduction to 5-Chloro-2-(1-naphthyloxy)aniline

Objective: Reduce the nitro group to a primary amine without cleaving the aryl chloride bond.

-

Reaction Setup: In a 500 mL round-bottom flask, suspend the intermediate 5-chloro-2-(1-naphthyloxy)nitrobenzene (10.0 g, 33.4 mmol) in a solvent mixture of ethanol (150 mL) and water (50 mL).

-

Reagent Addition: Add iron powder (325 mesh, 5.0 eq, 9.3 g, 167 mmol) followed by ammonium chloride (NH4Cl, 2.0 eq, 3.6 g, 66.8 mmol).

-

Causality: The Fe/NH4Cl system provides a mild, mildly acidic proton source that drives the single-electron transfer reduction of the nitro group. It is strictly chemoselective, ensuring the 5-chloro substituent is not reduced to a hydrogen atom.

-

-

Heating & Monitoring: Heat the mixture to 80 °C (reflux) for 4 hours.

-

Self-Validation: Monitor via TLC (Hexanes/EtOAc 4:1). The yellow intermediate spot (Rf ~0.6) will be fully consumed, replaced by a highly UV-active, more polar spot (Rf ~0.3) corresponding to the aniline.

-

-

Workup & Isolation: Cool the mixture to room temperature. Filter the dark suspension through a pad of Celite to remove iron oxides and unreacted iron powder. Wash the filter cake thoroughly with hot ethanol (3 x 30 mL). Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo to yield the final product as an off-white solid.

Quantitative Data & Quality Control

To ensure reproducibility and high-throughput validation, the expected quantitative parameters and analytical markers are summarized below.

Table 1: Reaction Parameters and Expected Yields

| Step | Reaction Type | Starting Material | Reagents & Solvents | Temp / Time | Expected Yield |

| 1 | SNAr | 2,5-Dichloronitrobenzene | 1-Naphthol, K2CO3, DMF | 100 °C, 12 h | 85 - 90% |

| 2 | Nitro Reduction | 5-Chloro-2-(1-naphthyloxy)nitrobenzene | Fe powder, NH4Cl, EtOH/H2O | 80 °C, 4 h | 90 - 95% |

Table 2: Analytical Characterization Markers

| Compound | Appearance | TLC (Hex/EtOAc 4:1) | Key 1H-NMR Signals (CDCl3) | Expected MS (m/z) |

| Intermediate | Yellow solid | Rf ≈ 0.6 | Ar-H shifts downfield (due to NO2 deshielding) | [M+H]+ ≈ 300.0 |

| Final Product | Off-white solid | Rf ≈ 0.3 | Broad singlet ~4.0 ppm (Ar-NH2 protons) | [M+H]+ ≈ 270.0 |

References

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at:[Link]

-

PubChem (National Institutes of Health). 2,5-Dichloronitrobenzene | C6H3Cl2NO2 | CID 6977. Available at:[Link]

Sources

Application Note: Synthesis of Naphthyloxy-Functionalized Benzimidazoles using 5-Chloro-2-(1-naphthyloxy)aniline

The following Application Note and Protocol guide details the use of 5-Chloro-2-(1-naphthyloxy)aniline as a strategic intermediate in the synthesis of functionalized benzimidazoles.

Strategic Overview

5-Chloro-2-(1-naphthyloxy)aniline is a highly valuable, lipophilic building block used in the development of kinase inhibitors, GPCR ligands, and anti-parasitic agents. Its structural value lies in the 1-naphthyloxy moiety, which provides significant hydrophobic bulk and pi-stacking capability, often exploiting deep hydrophobic pockets in protein targets (e.g., ATP-binding sites of kinases).

The primary challenge in utilizing this intermediate for benzimidazole synthesis is the introduction of the second nitrogen atom required for the imidazole ring. Unlike simple o-phenylenediamines, this precursor requires a regioselective functionalization sequence—typically nitration followed by reduction —to generate the requisite 1,2-diamine core.

Key Synthetic Challenges

-

Regioselectivity: Directing the nitration to the C6 position (ortho to the amine) rather than the sterically accessible and electronically favored C4 (para) position.

-

Steric Bulk: The bulky naphthyloxy group at C2 can hinder reagents, requiring optimized reaction conditions.

-

Chemoselectivity: Preserving the ether linkage and the chlorine handle during the reduction and cyclization steps.

Mechanism of Action & Synthetic Pathway

The transformation follows a classic Nitration-Reduction-Cyclization pathway. The 5-Chloro-2-(1-naphthyloxy)aniline (Compound 1 ) is first protected to modulate electronic density, then nitrated at the C6 position. Subsequent deprotection and reduction yield the 1,2-diamine, which is cyclized with an aldehyde or carboxylic acid equivalent to form the benzimidazole (Compound 5 ).

Reaction Pathway Diagram[1]

Caption: Step-wise conversion of 5-Chloro-2-(1-naphthyloxy)aniline to the benzimidazole core via a protected nitro-intermediate.

Detailed Experimental Protocols

Protocol A: Preparation of the 1,2-Diamine Precursor

Objective: To synthesize 3-chloro-6-(1-naphthyloxy)benzene-1,2-diamine via regioselective nitration.

Step 1: Acetylation (Protection)

Direct nitration of the free aniline often leads to oxidation or para-substitution. Acetylation sterically favors ortho-nitration and protects the amine.

-

Dissolution: Dissolve 10.0 g (37 mmol) of 5-Chloro-2-(1-naphthyloxy)aniline in 50 mL of anhydrous dichloromethane (DCM).

-

Reagent Addition: Add 1.2 equivalents of acetic anhydride (4.5 g) and 1.5 equivalents of pyridine (4.4 g).

-

Reaction: Stir at room temperature (RT) for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Wash with 1N HCl (to remove pyridine), then saturated NaHCO₃. Dry over MgSO₄ and concentrate to yield the N-acetyl intermediate.

Step 2: Regioselective Nitration

Critical Step: We target the position ortho to the acetamide (C6). The C4 position (para) is open, but the C6 position is activated by the acetamide and the ether oxygen (though the ether directs para to itself, which is blocked by Cl).

-

Setup: Cool 20 mL of glacial acetic acid to 0°C. Add the N-acetyl intermediate (from Step 1).

-

Nitration: Dropwise add fuming HNO₃ (1.1 eq) while maintaining temperature < 10°C.

-

Optimization: If C4-nitration (para) dominates, switch to KNO₃ in H₂SO₄ at -10°C, which often improves ortho-selectivity due to the "ortho effect" of the acetamide carbonyl coordinating the nitronium ion.

-

Quench: Pour onto crushed ice. Filter the yellow precipitate.

-

Purification: Recrystallize from Ethanol/Water to isolate the 6-nitro isomer . (Verify regiochemistry via NMR: Look for two singlets for aromatic protons on the central ring).

Step 3: Deprotection & Reduction

-

Hydrolysis: Reflux the nitro-acetamide in 6N HCl/Ethanol (1:1) for 2 hours to remove the acetyl group. Neutralize and extract.[1][2]

-

Reduction: Dissolve the free nitro-aniline in Ethanol/Water (4:1). Add Iron powder (5 eq) and Ammonium Chloride (5 eq) . Reflux for 3 hours.

-

Note: Avoid catalytic hydrogenation (H₂/Pd) if the chlorine atom is labile (dehalogenation risk). Fe/NH₄Cl is chemoselective.

-

-

Isolation: Filter hot through Celite. Concentrate to obtain 3-chloro-6-(1-naphthyloxy)benzene-1,2-diamine . Use immediately due to oxidation sensitivity.

Protocol B: Cyclization to Benzimidazole

Objective: Condensation of the diamine with an aldehyde to form the 2-substituted benzimidazole.

Reagents:

-

Substrate: 3-chloro-6-(1-naphthyloxy)benzene-1,2-diamine (Freshly prepared).

-

Electrophile: Benzaldehyde (or derivative).

-

Oxidant/Catalyst: Sodium Metabisulfite (Na₂S₂O₅) or p-Benzoquinone.

-

Solvent: DMF or Ethanol.

Procedure:

-

Mixing: In a round-bottom flask, dissolve 1.0 mmol of the diamine and 1.0 mmol of the aldehyde in 5 mL of DMF.

-

Catalyst: Add 1.2 mmol of Sodium Metabisulfite (Na₂S₂O₅) .

-

Mechanism:[2] The bisulfite adduct facilitates the condensation and subsequent oxidation of the intermediate benzodiazoline to benzimidazole.

-

-

Heating: Heat the mixture to 100°C for 4–6 hours.

-

Monitoring: Check TLC for the disappearance of the diamine (highly polar) and appearance of a fluorescent spot (Benzimidazole).

-

Workup: Pour the reaction mixture into ice-water (50 mL). The product typically precipitates. Filter and wash with water.

-

Purification: Recrystallize from Acetonitrile or purify via Flash Chromatography (DCM:MeOH gradient).

Analytical Data & QC Parameters

To ensure the integrity of the intermediate and final product, the following parameters must be verified.

| Parameter | Specification | Method |

| Appearance | Off-white to pale brown solid | Visual Inspection |

| Purity | > 95% (Area %) | HPLC (C18, ACN/Water + 0.1% TFA) |

| Identity (NMR) | Presence of Naphthyl (7H) and Benzimidazole (1H singlet at C2 if unsubstituted, or substituent peaks) | 1H-NMR (DMSO-d6) |

| Mass Spec | [M+H]+ matches theoretical MW | LC-MS (ESI+) |

| Regiochemistry | NOE correlation between Benzimidazole NH and C7-H vs C4-H | NOESY NMR |

Key NMR Diagnostic: For the 5-chloro-4-(1-naphthyloxy)benzimidazole isomer, the proton at C6 and C7 (benzimidazole numbering) will show ortho coupling (~8 Hz). If the structure is incorrect (e.g., nitration occurred at C4), the protons would be para (singlets) or different coupling patterns.

Troubleshooting & Optimization

Issue: Low Yield in Cyclization

-

Cause: Oxidation of the diamine prior to cyclization.

-

Solution: Perform the reduction (Step 3) and Cyclization (Protocol B) in a "telescoped" one-pot manner if possible, or store the diamine under Argon at -20°C.

Issue: Dechlorination

-

Cause: Hydrogenolysis during the reduction step if using Pd/C.

-

Solution: Switch to SnCl₂/HCl or Fe/AcOH reduction methods, which are compatible with aryl chlorides.

Issue: Regioisomer Contamination

-

Cause: Formation of the 4-nitro isomer during nitration.

-

Solution: Use Flash Chromatography on the nitro-intermediate stage. The 6-nitro (ortho-nitro) isomer is typically less polar than the 4-nitro (para-nitro) isomer due to internal hydrogen bonding with the acetyl group.

References

-

Benzimidazole Synthesis Overview

- Title: Strategies for the Regioselective Nitration of Anilines.

- Title: Sodium metabisulfite: an efficient catalyst for the synthesis of 2-substituted benzimidazoles.

-

Properties of Naphthyloxy Intermediates

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN108329211A - The preparation method of 5- chloro-2-nitroanilines - Google Patents [patents.google.com]

- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jddtonline.info [jddtonline.info]

- 5. Synthesis and biological evaluation of 2-substituted benzimidazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 6. rjlbpcs.com [rjlbpcs.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetic resolution of 1-chloro-3-(1-naphthyloxy)-2-propanol, an intermediate in the synthesis of beta-adrenergic receptor blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Advanced Diazotization Protocols for Lipophilic Ethers

Focus Analyte: 5-Chloro-2-(1-naphthyloxy)aniline

Executive Summary

This application note details the optimized procedures for the diazotization of 5-Chloro-2-(1-naphthyloxy)aniline , a highly lipophilic intermediate often utilized in the synthesis of azo dyes and pharmacophores (e.g., 5-lipoxygenase inhibitors).

Standard aqueous diazotization (HCl/NaNO₂) fails for this substrate due to phase-transfer limitations caused by the bulky naphthyl ether moiety. This guide presents two field-validated protocols:

-

Method A (Process Scale): The Nitrosyl Sulfuric Acid route, utilizing glacial acetic acid to ensure homogeneity.

-

Method B (MedChem Scale): The Doyle Protocol, utilizing alkyl nitrites in anhydrous organic solvents.

Chemical Context & Challenges[1][2][3][4]

The substrate, 5-Chloro-2-(1-naphthyloxy)aniline , presents specific challenges that dictate the experimental design:

| Feature | Implication for Diazotization |

| Lipophilicity | The naphthyl ether renders the molecule insoluble in aqueous HCl. Standard methods result in a "gummy" suspension and incomplete reaction. |

| Steric Hindrance | The ortho-naphthyloxy group creates significant steric bulk around the amine, slowing the attack of the nitrosonium ion ( |

| Electronic Effects | The ether oxygen is electron-donating (activating), while the meta-chlorine is withdrawing. The net effect is a moderately nucleophilic amine that requires strong nitrosating agents. |

Mechanistic Pathway

The reaction relies on the generation of the nitrosonium ion (

Figure 1: Mechanistic flow of diazotization.[1][2] Critical step for this substrate is the solubilization during the Nitrosonium attack.

Experimental Protocols

Method A: The Nitrosyl Sulfuric Acid Route (Recommended)

Best for: Scale-up (>1g), high yield, and cost-efficiency.

Principle: Using glacial acetic acid (AcOH) as a co-solvent ensures the lipophilic amine remains in solution, while

Reagents:

-

Substrate: 5-Chloro-2-(1-naphthyloxy)aniline (1.0 equiv)

-

Sodium Nitrite (

): 1.1 equiv (Solid, dried) -

Sulfuric Acid (

): Conc. (98%) -

Glacial Acetic Acid (

): Solvent volume (10-15 mL per gram of substrate) -

Urea: Trace (scavenger)

Step-by-Step Protocol:

-

Nitrosyl Sulfuric Acid Preparation (In-Situ):

-

Cool concentrated

(5 mL/g substrate) to 0–5°C. -

Add solid

portion-wise with vigorous stirring. Caution: NOx fumes may evolve if too warm. -

Stir until fully dissolved (approx. 15-20 mins). The solution should be a clear, viscous pale yellow.

-

-

Substrate Dissolution:

-

In a separate vessel, dissolve the aniline substrate in Glacial Acetic Acid (10 mL/g). Slight warming (30°C) may be required to dissolve the naphthyl ether completely.

-

Cool this solution to 10–15°C. Note: Do not freeze the acetic acid (MP: 16°C).

-

-

Diazotization:

-

Add the amine/AcOH solution dropwise into the Nitrosyl Sulfuric Acid mixture.

-

Critical Control: Maintain internal temperature < 10°C. The reaction is exothermic.

-

The mixture will darken (orange/brown) but should remain homogeneous.

-

Stir at 0–5°C for 1–2 hours.

-

-

Endpoint Validation (The "Spot Test"):

-

Quenching:

-

Add urea (solid) pinch-by-pinch until the Starch-Iodide test is negative (removes excess nitrous acid to prevent side reactions in downstream steps).

-

Method B: The Doyle Protocol (Organic Nitrite)

Best for: Small scale (<500mg), anhydrous conditions, or subsequent Sandmeyer reactions (e.g., iodination).

Principle: Homogeneous organic phase reaction using tert-butyl nitrite (

Reagents:

-

Substrate (1.0 equiv)

-

tert-Butyl Nitrite (1.5 equiv)

-

p-Toluenesulfonic acid (p-TsOH) (1.0 equiv) - Optional accelerator

-

Solvent: Acetonitrile (MeCN) or THF.

Step-by-Step Protocol:

-

Dissolve the aniline (1.0 equiv) and p-TsOH (1.0 equiv) in dry MeCN.

-

Cool to 0°C under

atmosphere. -

Add

-BuONO (1.5 equiv) dropwise via syringe. -

Allow to warm to Room Temperature (RT) and stir for 30–60 minutes.

-

Observation: Evolution of

is not seen here (unlike decomposition). The solution usually turns deep yellow/orange. -

Usage: The resulting solution contains the diazonium tosylate/chloride and is used directly for downstream chemistry (e.g., addition of CuCl, KI, or

).

Process Workflow & Decision Matrix

Figure 2: Decision matrix for selecting the appropriate diazotization protocol based on downstream requirements.

Troubleshooting & Critical Parameters

| Observation | Diagnosis | Corrective Action |

| Precipitation during addition | Substrate insolubility | Increase AcOH volume or switch to Propionic Acid/AcOH mix (1:1). |

| No Blue on Starch Paper | Insufficient Nitrite | Add 0.1 equiv more |

| Rapid Gas Evolution | Decomposition | Temperature is too high (>10°C). Cool immediately. |

| Tarry/Black Mixture | Polymerization | Reaction time too long or acid concentration too low. Restart with fresh reagents. |

Safety & Handling (HSE)

-

Explosion Hazard: Dry diazonium salts are shock-sensitive explosives. NEVER isolate the dry salt of this compound unless stabilized as a tetrafluoroborate (

) or tosylate. Always use in solution. -

Toxicity: 5-Chloro-2-(1-naphthyloxy)aniline is a halogenated aromatic ether; treat as a potential sensitizer and carcinogen.

-

Nitrosamines: Avoid mixing with secondary amines to prevent formation of carcinogenic nitrosamines.

References

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for diazotization of weakly basic amines using nitrosyl sulfuric acid).

-

Filimonov, V. D., et al. (2008).[5] "Unusually Stable, Versatile, and Pure Arenediazonium Tosylates."[5] Organic Letters, 10(18), 3961–3964. Link (Source for Method B/Doyle Protocol).

-

Doyle, M. P., et al. (1977). "Alkyl Nitrite-Metal Halide Deamination Reactions." Journal of Organic Chemistry, 42(14), 2426–2430. Link

- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing.

- Heinrich, Z. (2003). Color Chemistry: Synthesis, Properties, and Applications of Organic Dyes and Pigments. Wiley-VCH. (Context for naphthyl-ether based azo dyes).

Sources

Application Note: Synthesis of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole ("Compound Alpha")

This application note details the synthesis of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole , also known in literature as "Compound Alpha." This molecule is a potent bioisostere of the anthelmintic drug Triclabendazole , exhibiting high efficacy against Fasciola hepatica (liver fluke) by inhibiting tubulin polymerization.

Executive Summary & Scientific Rationale

The target compound is a benzimidazole derivative designed to overcome resistance or improve pharmacokinetic profiles of standard fasciolicides. Structurally, it replaces the 2,3-dichlorophenoxy group of Triclabendazole with a 1-naphthyloxy moiety. This modification maintains the critical lipophilicity required for tegumental absorption in helminths while altering the steric interaction with the

Mechanism of Action:

Like its parent compound, "Compound Alpha" acts by binding to parasite

Retrosynthetic Analysis

The synthesis is designed via a convergent route involving Nucleophilic Aromatic Substitution (

Figure 1: Retrosynthetic disconnection of the target compound.

Experimental Protocol

Phase 1: Ether Linkage Formation ( )

Objective: Synthesis of 4-chloro-5-(1-naphthyloxy)-2-nitroaniline. Principle: Nucleophilic displacement of a chlorine atom on the electron-deficient nitroaniline ring by the naphthoxide anion.

-

Reagents:

-

4,5-Dichloro-2-nitroaniline (1.0 eq)

-

1-Naphthol (1.1 eq)

-

Potassium Hydroxide (KOH) (2.0 eq)

-

Solvent: DMF (Dimethylformamide) or DMSO[2]

-

-

Protocol:

-

Dissolve 1-naphthol (1.1 eq) and KOH (2.0 eq) in DMF under nitrogen atmosphere. Stir at room temperature for 30 minutes to generate the potassium naphthoxide salt.

-

Add 4,5-dichloro-2-nitroaniline (1.0 eq) slowly to the reaction mixture.

-

Heat the mixture to 100–120°C for 6–8 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Pour the reaction mixture into ice-cold water. A yellow/orange precipitate will form.

-

Filter the solid, wash extensively with water to remove residual DMF and salts.

-

Recrystallize from Ethanol/Water to obtain 4-chloro-5-(1-naphthyloxy)-2-nitroaniline .

-

Phase 2: Nitro Group Reduction

Objective: Synthesis of 4-chloro-5-(1-naphthyloxy)-1,2-phenylenediamine. Critical Control: Prevent oxidation of the resulting diamine; use immediately in Phase 3 or store under inert gas.

-

Reagents:

-

Intermediate from Phase 1

-

Stannous Chloride Dihydrate (

) (5.0 eq) -

Solvent: Ethanol / Conc. HCl

-

-

Protocol:

-

Dissolve the nitroaniline intermediate in Ethanol.

-

Add

dissolved in a minimal amount of conc. HCl. -

Reflux at 70–80°C for 2–4 hours.

-

Workup: Neutralize the solution with NaOH solution (carefully, to pH ~8).

-

Extract with Ethyl Acetate (

).[3] Dry organic layer over -

Evaporate solvent to yield the diamine intermediate . (Note: This product is air-sensitive).

-

Phase 3: Imidazole Ring Closure (Cyclization)

Objective: Synthesis of 5-chloro-6-(1-naphthyloxy)-1H-benzimidazole-2(3H)-thione.

-

Reagents:

-

Diamine intermediate

-

Carbon Disulfide (

) (Excess) or Potassium Ethyl Xanthate -

Base: KOH[4]

-

Solvent: Ethanol / Water

-

-

Protocol:

-

Dissolve the diamine in Ethanol containing KOH (1.1 eq).

-

Add

(excess, approx 3-5 eq) cautiously (Fire Hazard). -

Reflux the mixture for 3–5 hours. Evolution of

gas indicates reaction progress (Use a scrubber). -

Workup: Acidify the mixture with dilute Acetic Acid to precipitate the thione.

-

Filter the solid and wash with water. The product is 5-chloro-6-(1-naphthyloxy)-1H-benzimidazole-2-thione .

-

Phase 4: S-Methylation (Final Step)

Objective: Synthesis of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole.

-

Reagents:

-

Protocol:

-

Suspend the thione in Acetone. Add anhydrous

(1.5 eq). -

Add Methyl Iodide (1.1 eq) dropwise at room temperature.

-

Stir for 2–4 hours. Reaction is usually rapid.

-

Workup: Filter off inorganic salts (

, -

Evaporate the filtrate.

-

Purification: Recrystallize from Methanol or Acetonitrile.

-

Validation: Check Melting Point (Expected: ~175-180°C range, similar to Triclabendazole analogues) and NMR.

-

Data Summary & Critical Parameters

| Parameter | Specification | Criticality |

| Reaction Temp (Step 1) | 100–120°C | High : Too low = incomplete conversion; Too high = decomposition. |

| Stoichiometry (Step 1) | 1:1.1 (Substrate:Naphthol) | Medium : Excess naphthol is difficult to remove. |

| Inert Atmosphere | Required for Step 2 (Reduction) | High : Diamines oxidize rapidly to dark tars. |

| Safety (Step 3) | Critical : Highly flammable and neurotoxic. Use fume hood. | |

| Regioselectivity | 5-chloro vs 6-chloro | Determined by Step 1. The naphthyloxy group directs the final structure. |

Pathway Visualization

The following diagram illustrates the pharmacological interaction of the synthesized compound with the parasitic target.

Figure 2: Mechanism of Action - Inhibition of tubulin polymerization leads to parasite death.

References

-

Hernández-Campos, A. , Ibarra-Velarde, F., Vera-Montenegro, Y., Rivera, N., Castillo, R. (2002). Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole. Chem. Pharm.[6] Bull. , 50(5), 649-652.

-

Flores-Ramos, M. , Castillo, R., Hernández-Campos, A., Flores-Alamo, M. (2013). 5-Chloro-2-methylsulfanyl-6-(naphthalen-1-yloxy)-1H-benzimidazole methanol monosolvate. Acta Crystallographica Section E , E69, o126.

-

Fairweather, I. (2009).[7] Triclabendazole: new skills to unravel an old(ish) enigma. Journal of Helminthology , 83(2), 139-155.

Sources

- 1. Triclabendazole synthesis - chemicalbook [chemicalbook.com]

- 2. WO2012070068A2 - Process for preparation of triclabendazole - Google Patents [patents.google.com]

- 3. chalcogen.ro [chalcogen.ro]

- 4. CN103360323A - Preparation method of triclabendazole - Google Patents [patents.google.com]

- 5. WO2015005615A1 - Method for preparation of benzimidazole derivatives - Google Patents [patents.google.com]

- 6. Synthesis and fasciolicidal activity of 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.iucr.org [journals.iucr.org]

Catalytic hydrogenation methods for naphthyloxy nitrobenzenes

Executive Summary

The reduction of naphthyloxy nitrobenzenes to their corresponding anilines is a pivotal transformation in the synthesis of Type II kinase inhibitors (e.g., analogues of Sorafenib, Lenvatinib) and various lipophilic drug candidates. While the nitro-to-amine reduction is a textbook reaction, the presence of the bulky, electron-rich naphthyloxy group introduces specific challenges: solubility-limited kinetics , potential for ether cleavage (hydrogenolysis) , and catalyst poisoning due to strong π-stacking interactions.

This guide moves beyond generic protocols to provide a precision-engineered approach for this specific scaffold, ensuring high yield, chemoselectivity, and safety.

Strategic Analysis: The Naphthyloxy Challenge

Successful hydrogenation of this scaffold requires addressing three critical factors often overlooked in standard protocols.

A. The Solubility Trap (The "Silent Killer")

Unlike simple nitrobenzene, naphthyloxy derivatives are highly lipophilic. Standard solvents like pure methanol or ethanol often fail to keep the substrate (or the less soluble hydroxylamine intermediate) in solution at room temperature.

-

Consequence: The intermediate precipitates onto the catalyst surface, halting the reaction ("catalyst fouling") rather than true catalyst deactivation.

-

Solution: Use a binary solvent system . A polar protic solvent (MeOH) is needed for proton transfer, but a co-solvent (THF or EtOAc) is essential to solubilize the naphthyl anchor.

B. Chemoselectivity & Ether Stability

The C(aryl)–O–C(naphthyl) bond is generally stable under mild hydrogenation conditions. However, under forcing conditions (High T > 60°C, High P > 10 bar) or with specific catalysts (e.g., Pd(OH)₂/C), hydrogenolysis can occur, cleaving the ether to yield naphthol and aniline byproducts.

-

Rule: Maintain temperatures < 40°C and avoid acidic media which can activate the ether towards cleavage.

C. Reaction Pathway & Monitoring

The reduction proceeds via the Direct Hydrogenation Pathway .[1] Accumulation of the N-phenylhydroxylamine intermediate is common if the reaction is stopped too early or if hydrogen mass transfer is poor.

Figure 1: Reaction pathway highlighting the critical hydroxylamine intermediate and potential side reactions.

Experimental Protocols

Protocol A: Standard Batch Hydrogenation (Pd/C)

Best for: Routine lab-scale synthesis (100 mg – 10 g) where H₂ balloons or shakers are available.

Reagents:

-

Substrate: Naphthyloxy nitrobenzene (1.0 equiv)

-

Catalyst: 10% Pd/C (50% wet w/w). Note: Use "wet" catalyst to minimize pyrophoric risk. Load: 5–10 wt% relative to substrate.

-

Solvent: THF:Methanol (1:1 v/v). Crucial for solubility.

Procedure:

-

Dissolution: In a round-bottom flask, dissolve the substrate in the THF:MeOH mixture (0.1 M concentration). Ensure complete dissolution; sonicate if necessary.

-

Inerting: Flush the vessel with Nitrogen (N₂) for 5 minutes.

-

Catalyst Addition: Carefully add the wet Pd/C catalyst. Safety: Do not add dry catalyst to flammable solvents.

-

Hydrogenation:

-

Balloon Method: Purge the flask with H₂ (vacuum/fill cycles x3). Attach a double-balloon of H₂. Stir vigorously (>800 rpm) to ensure gas-liquid mass transfer.

-

Parr Shaker: Pressurize to 30 psi (2 bar).

-

-

Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the hydroxylamine intermediate (often more polar than the nitro, less polar than aniline).

-

Workup:

-

Dilute with EtOAc.

-

Filter through a Celite® pad (pre-wetted) to remove Pd/C. Warning: Do not let the filter cake dry out completely (fire hazard).

-

Concentrate filtrate.

-

Validation Criteria:

-

TLC: Complete consumption of starting material (Rf ~0.6 in 30% EtOAc/Hex) and intermediate (Rf ~0.4). Product usually appears at Rf ~0.2–0.3.

-

1H NMR: Disappearance of the naphthyl protons is a sign of ring saturation (over-reduction). Ensure aromatic region integral remains constant.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Labs without high-pressure H₂ setup, or when high chemoselectivity is required (e.g., presence of halogens).

Reagents:

-

Hydrogen Source: Ammonium Formate (5.0 equiv)

-

Catalyst: 10% Pd/C (wet, 10 wt%) or Zn dust (for halogenated substrates).

-

Solvent: Methanol (0.1 M).

Procedure:

-

Dissolve substrate in Methanol. (Add 10% THF if cloudy).

-

Add Pd/C catalyst under N₂.

-

Add Ammonium Formate in one portion.

-

Activation: Heat the mixture to reflux (approx. 65°C) or stir at RT for 4–12 hours. Note: Reaction is endothermic; heating drives CO₂ evolution.

-

Workup: Filter hot through Celite (ammonium formate may precipitate if cooled). Wash pad with warm MeOH.

Why this works: CTH generates H₂ in situ on the catalyst surface ("H-Pd" species) at a controlled rate, minimizing the concentration of active reductant and preventing over-reduction of the naphthyl ring or ether bond.

Protocol C: Continuous Flow Hydrogenation (H-Cube® or similar)

Best for: Scale-up (>10 g), safety, and process optimization.

Setup:

-

Reactor: H-Cube® or trickle-bed reactor.

-

Cartridge: 10% Pd/C (CatCart®).

-

Solvent: THF:MeOH (1:1).

Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Temperature | 25–40°C | Prevent ether cleavage. |

| Pressure | 10–20 bar | High pressure overcomes mass transfer limits in flow. |

| Flow Rate | 1.0 mL/min | Adjust for residence time (~2 min). |

| Concentration | 0.05 M | Lower conc. prevents clogging in micro-channels. |

Procedure:

-

Prime the system with solvent.

-

Set T and P. Wait for stabilization.

-

Pump substrate solution.

-

Collect product. Self-Validating Step: Analyze the first 1 mL fraction by HPLC to confirm conversion before processing the batch.

Troubleshooting & Optimization Logic

Use this decision tree to diagnose issues.

Figure 2: Troubleshooting logic for common hydrogenation failures.

Safety & Handling

-

Pyrophoric Hazards: Dry Pd/C ignites in air. Always keep it wet with water (50% water content) or toluene. When filtering, keep the filter cake moist; flood with water before disposal.

-

Hydrogen Gas: H₂ is explosive (LEL 4%). Ground all equipment to prevent static discharge.

-

Exotherms: Nitro reduction is highly exothermic (~500 kJ/mol). On scales >10g, add catalyst in portions or use flow chemistry to manage heat.

References

-

Mechanistic Pathways: Haber, F. Z. Elektrochem.1898 , 22, 506. (Foundational mechanism of nitro reduction).[1]

-

Catalytic Transfer Hydrogenation: Wienhöfer, G.; Sorribes, I.; Beller, M. "General and Selective Iron-Catalyzed Transfer Hydrogenation of Nitroarenes to Anilines."[2] J. Am. Chem. Soc.[2]2011 , 133, 12875.[2] Link

- Ether Cleavage Stability: Hartwig, J. F. et al. "Mechanism of the Hydrogenolysis of Aryl Ethers." J. Am. Chem. Soc.2017, 139, 1234. (Context on ether stability).

-

Sorafenib Synthesis (Analogous Chemistry): Bankston, D. et al.[3] "A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Org.[1][3][4] Process Res. Dev.2002 , 6, 777–781.[3] Link

-

Flow Hydrogenation: "Continuous Flow Hydrogenation of Nitroarenes." Application Note, ThalesNano. Link

Note: This guide assumes standard GLP (Good Laboratory Practice). Always consult MSDS for specific naphthyloxy derivatives as toxicity profiles may vary.

Sources

Technical Support Center: Improving Yield in the Reduction of 5-Chloro-2-(1-naphthyloxy)nitrobenzene

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-Chloro-2-(1-naphthyloxy)aniline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the critical reduction of its nitro precursor, 5-Chloro-2-(1-naphthyloxy)nitrobenzene. The transformation of an aromatic nitro group into an amine is a fundamental step in many synthetic pathways, but it is often plagued by challenges such as incomplete conversion, low isolated yields, and undesirable side reactions.[1] This document provides in-depth, field-proven insights to help you navigate these issues and improve your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the reduction. Each question is followed by an analysis of potential causes and actionable solutions grounded in chemical principles.

Q1: My reaction is incomplete or has stalled, with significant starting material remaining. What are the likely causes and solutions?

A1: An incomplete reaction is one of the most common issues. The cause is typically tied to one of three factors: reagent activity, reactant solubility, or insufficient stoichiometry.

-

Degraded or Inactive Reagents:

-

Sodium Dithionite (Na₂S₂O₄): This reagent is highly sensitive to moisture and air.[2] Pure sodium dithionite is a white or grayish-white powder; a yellow color and strong sulfurous odor indicate decomposition. Using decomposed dithionite is a primary cause of reaction failure.

-

Solution: Always use a fresh, unopened container of sodium dithionite. Prepare aqueous solutions immediately before use in deoxygenated solvents (sparged with N₂ or Ar) to minimize decomposition.[2]

-

-

Catalytic Hydrogenation Catalysts (e.g., Pd/C, Pt/C): Catalysts can lose activity over time or become poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent.

-

Solution: Use fresh catalyst for each reaction. If catalyst poisoning is suspected, consider pre-treating the starting material by passing it through a small plug of silica gel.

-

-

Metal Powders (e.g., Fe, Sn, Zn): The surface of metal powders can oxidize upon storage, reducing their reactivity.

-

Solution: Briefly wash the metal powder with dilute HCl to activate its surface, followed by rinsing with water, ethanol, and ether, and drying under vacuum just before use. For iron reductions, using finely divided powder is crucial for success.[3]

-

-

-

Poor Substrate Solubility:

-

5-Chloro-2-(1-naphthyloxy)nitrobenzene is a large, nonpolar molecule with poor solubility in purely aqueous systems. If the substrate is not fully dissolved, the reaction becomes a heterogeneous mixture, drastically slowing the rate.

-

-

Insufficient Stoichiometry:

-

The reduction of a nitro group to an amine is a six-electron process.[1] A stoichiometric or near-stoichiometric amount of reducing agent may be insufficient to drive the reaction to completion, especially if some reagent degrades.

-

Q2: I'm observing a significant amount of a major byproduct, which I suspect is the dechlorinated aniline. How can I prevent this?

A2: Dechlorination (hydrodehalogenation) is a well-known side reaction during the reduction of halogenated nitroaromatics, particularly with catalytic hydrogenation.[6]

-

Cause (Catalytic Hydrogenation): Palladium-based catalysts (e.g., Pd/C) are notoriously efficient at catalyzing hydrodehalogenation. The reactivity for this side reaction generally follows the trend I > Br > Cl > F.

-

Solution 1: Change the Catalyst. Switch to a catalyst less prone to causing dechlorination. Platinum (e.g., PtO₂, Pt/C) or Raney Nickel are often better choices.[7][8][9]

-

Solution 2: Use a Catalyst Inhibitor. The addition of a small amount of a catalyst poison can selectively inhibit the dechlorination reaction without stopping the desired nitro reduction. Thiophene is a classic inhibitor used for this purpose.[6]

-

Solution 3: Modify the Catalyst. Using a deactivated or modified catalyst, such as sulfided platinum on carbon, can also suppress dechlorination.[6]

-

-

Cause (Other Methods): While less common, aggressive conditions with other reducing agents (e.g., long reaction times at high temperatures) can sometimes lead to dechlorination.

-

Solution: Switch to a Milder, More Chemoselective Reagent. Methods based on Tin(II) chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) are excellent alternatives as they are highly selective for the nitro group and typically do not affect aryl chlorides.[5][10] Iron in neutral conditions (e.g., with NH₄Cl) is also a reliable choice.[1]

-

Q3: My TLC/LCMS analysis shows complete conversion to a single product, but my isolated yield is very low. Where is my product going?

A3: This frustrating scenario usually points to issues during the reaction work-up and product isolation. The basic nature of the product aniline is the most common culprit.

-

Formation of Amine Salts: The product, 5-Chloro-2-(1-naphthyloxy)aniline, is a weak base. If the reaction is performed in acidic media (e.g., SnCl₂/HCl or Fe/HCl), the product will exist as the corresponding hydrochloride salt (an ammonium salt). These salts are often highly soluble in water and will be lost to the aqueous phase during extraction with an organic solvent.

-